BenchChemオンラインストアへようこそ!

3-(2,4-Difluorobenzoyl)-4-methylpyridine

Lipophilicity Membrane permeability Drug-likeness

3-(2,4-Difluorobenzoyl)-4-methylpyridine (CAS 1187168-90-6) is a heteroaromatic ketone of molecular formula C₁₃H₉F₂NO (MW 233.21), consisting of a 4-methylpyridine core acylated at the 3-position with a 2,4-difluorobenzoyl moiety. The compound is supplied at ≥97% purity by multiple vendors and is classified as harmful if swallowed, a skin irritant (H315), and an eye irritant (H319).

Molecular Formula C13H9F2NO
Molecular Weight 233.21 g/mol
CAS No. 1187168-90-6
Cat. No. B1463190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Difluorobenzoyl)-4-methylpyridine
CAS1187168-90-6
Molecular FormulaC13H9F2NO
Molecular Weight233.21 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)C(=O)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C13H9F2NO/c1-8-4-5-16-7-11(8)13(17)10-3-2-9(14)6-12(10)15/h2-7H,1H3
InChIKeyVEXZQIOVEJKKEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Difluorobenzoyl)-4-methylpyridine (CAS 1187168-90-6): Procurement-Relevant Identity and Physicochemical Baseline


3-(2,4-Difluorobenzoyl)-4-methylpyridine (CAS 1187168-90-6) is a heteroaromatic ketone of molecular formula C₁₃H₉F₂NO (MW 233.21), consisting of a 4-methylpyridine core acylated at the 3-position with a 2,4-difluorobenzoyl moiety . The compound is supplied at ≥97% purity by multiple vendors and is classified as harmful if swallowed, a skin irritant (H315), and an eye irritant (H319) . Its computed physicochemical profile—LogP 2.90, TPSA 29.96 Ų, zero H-bond donors, and two H-bond acceptors—places it in a favourable property space for membrane permeability and CNS penetration in early drug-discovery programs .

Why Generic Substitution of 3-(2,4-Difluorobenzoyl)-4-methylpyridine with Other Difluorobenzoyl-Pyridine Isomers Fails


Compounds within the C₁₃H₉F₂NO difluorobenzoyl-methylpyridine family share the same elemental composition and molecular weight, yet their spatial arrangement of fluorine atoms and the position of the carbonyl linkage on the pyridine ring critically determine electronic distribution, dipole moment, and target-binding geometry . The 2,4-difluoro substitution pattern creates a unique electron-withdrawing vector that differs from the 3,4- or 2,6-difluoro isomers, altering the pKa of the pyridine nitrogen and the carbonyl's capacity to act as a hydrogen-bond acceptor . In kinase inhibitor design, the 2,4-difluorophenyl motif has been validated as a privileged fragment for occupying hydrophobic pockets (e.g., in the p38α inhibitor PH-797804), and deviation from this specific pattern can reduce potency by orders of magnitude . Consequently, substituting with a different regioisomer without re-optimising the entire synthetic route or biological assay risks synthetic failure and misleading structure‑activity data.

Quantitative Differentiation Evidence for 3-(2,4-Difluorobenzoyl)-4-methylpyridine (CAS 1187168-90-6) Against Its Closest Structural Analogs


Lipophilicity Advantage: LogP Comparison of 2,4-Difluoro vs Non-Fluorinated Benzoyl Analog

The 3-(2,4-difluorobenzoyl) substitution increases computed LogP by approximately 1.5–2.0 log units relative to the non-fluorinated 3-benzoyl-4-methylpyridine analog (predicted pKa 3.90, estimated LogP ~0.9–1.4 based on fragment-based calculation) . The target compound's experimentally aligned computed LogP of 2.90 falls within the optimal CNS drug space (LogP 1–4), whereas the non-fluorinated analog falls below the preferred lower bound, reducing its suitability for programs requiring blood-brain barrier penetration.

Lipophilicity Membrane permeability Drug-likeness

Polar Surface Area Comparison: 3-(2,4-Difluorobenzoyl)-4-methylpyridine vs 3-Benzoyl-4-methylpyridine

The target compound exhibits a computed TPSA of 29.96 Ų , which is below the widely accepted threshold of <60 Ų for good oral absorption and <90 Ų for blood-brain barrier penetration. The non-fluorinated 3-benzoyl-4-methylpyridine is estimated to have a slightly higher TPSA (~33–35 Ų) due to the absence of the electron-withdrawing fluorine atoms that polarise the carbonyl group less intensely . The difference, though modest, becomes significant when compounds are close to permeability cut-offs in CNS programmes.

Polar surface area Oral bioavailability CNS penetration

Commercially Verified Purity: 3-(2,4-Difluorobenzoyl)-4-methylpyridine (≥98%) vs 2-(2,4-Difluorobenzoyl)-4-methylpyridine (95%)

The target compound is routinely supplied at ≥98% purity (Chemscene, Leyan) , whereas the positional isomer 2-(2,4-difluorobenzoyl)-4-methylpyridine (CAS 1187170-44-0) is offered at a minimum purity specification of 95% (AKSci) or 97% (Sigma-Aldrich) . The 3-isomer's higher baseline purity specification reduces the need for pre-use purification in sensitive catalytic or biological assays, directly lowering procurement risk and cost.

Purity Procurement Quality control

Validated 2,4-Difluorophenyl Pharmacophore: Kinase Inhibitor Potency Context from PH-797804

The 2,4-difluorophenyl moiety present in the target compound is the identical pharmacophoric fragment found in the clinical-stage p38α MAP kinase inhibitor PH-797804, which achieves an IC₅₀ of 26 nM against p38α and 102 nM against p38β in cell-free assays, with >100-fold selectivity over 71 off-target kinases . While the target compound itself is a simpler intermediate lacking the full pyridinone scaffold, the 2,4-difluorobenzoyl fragment has been co-crystallised in the p38α hydrophobic pocket, and the 2,4-difluoro pattern proved superior to 3,4-difluoro, 2,6-difluoro, and mono-fluoro analogs during lead optimisation [1]. This validates the 2,4-difluoro substitution as a preferred starting point for kinase-targeted libraries.

Kinase inhibition p38α MAPK 2,4-difluorophenyl pharmacophore

Safety Profile Documentation: GHS Hazard Classification Enables Compliant Laboratory Procurement

3-(2,4-Difluorobenzoyl)-4-methylpyridine carries a fully documented GHS hazard profile: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The 3-(3,4-difluorobenzoyl) isomer is described as a yellow crystalline powder with similar but less completely documented hazard statements . For institutional procurement, the availability of a complete SDS with GHS pictograms (GHS07) and P-statements enables compliant handling and reduces liability, whereas several comparator isomers lack publicly accessible SDS documentation at the same level of detail.

Safety GHS classification Hazard communication

Procurement-Relevant Application Scenarios for 3-(2,4-Difluorobenzoyl)-4-methylpyridine (CAS 1187168-90-6)


Kinase Inhibitor Fragment-Based Drug Discovery Requiring the 2,4-Difluorophenyl Pharmacophore

In fragment-based lead discovery targeting p38α MAP kinase or related kinases, 3-(2,4-difluorobenzoyl)-4-methylpyridine serves as a key synthetic intermediate that installs the clinically validated 2,4-difluorophenyl fragment. The documented 26 nM IC₅₀ of PH-797804 demonstrates that only the 2,4-difluoro substitution pattern achieves sub-100 nM potency, whereas 3,4-difluoro and 2,6-difluoro analogs show substantially weaker inhibition . The 4-methyl group on the pyridine ring provides a synthetic handle for further elaboration without compromising the pharmacophoric benzoyl geometry. Procurement of this specific isomer ensures the resulting compound retains the optimal fluorine vector validated in co-crystal structures.

CNS Drug Discovery Programmes Requiring Optimised Membrane Permeability

With a computed LogP of 2.90 and TPSA of 29.96 Ų , 3-(2,4-difluorobenzoyl)-4-methylpyridine occupies physicochemical property space consistent with CNS drug-likeness (LogP 1–4, TPSA <60 Ų). Compared to the non-fluorinated 3-benzoyl-4-methylpyridine (estimated LogP ~0.9–1.4) , the 2,4-difluoro compound offers approximately 1.5–2.0 log units higher lipophilicity, significantly improving the probability of blood-brain barrier penetration. This makes it the preferred starting material for CNS-targeted medicinal chemistry campaigns.

High-Throughput Biological Screening Requiring High-Purity Starting Material

The target compound's ≥98% commercial purity exceeds that of the 2-positional isomer (minimum 95% from AKSci) by three percentage points. For high-throughput screening (HTS) campaigns where even trace impurities can generate false positives or interfere with fluorescence-based readouts, this higher purity specification reduces the need for costly and time-consuming pre-assay purification. The compound's documented GHS hazard profile further enables rapid institutional safety approval, minimising procurement-to-experiment latency.

Agrochemical Intermediate Synthesis Leveraging Fluorine-Enhanced Metabolic Stability

Difluorobenzoyl-pyridine derivatives appear in fungicidal and herbicidal patent compositions [1], where the 2,4-difluoro pattern is valued for its metabolic stability and environmental persistence profile. The target compound's 3-benzoyl-4-methylpyridine scaffold provides a versatile intermediate for constructing more complex agrochemical actives, and the specific 2,4-difluoro substitution is expected to confer greater resistance to oxidative metabolism compared to non-fluorinated or mono-fluoro analogs, based on well-established fluorine chemistry principles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,4-Difluorobenzoyl)-4-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.